(2-morpholin-4-ium-4-ylcyclohexyl) N-(2,4,6-trimethylphenyl)carbamate;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-morpholin-4-ium-4-ylcyclohexyl) N-(2,4,6-trimethylphenyl)carbamate;chloride is a chemical compound with a complex structure that includes a morpholine ring, a cyclohexyl group, and a trimethylphenyl carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-morpholin-4-ium-4-ylcyclohexyl) N-(2,4,6-trimethylphenyl)carbamate;chloride typically involves the reaction of a morpholine derivative with a cyclohexyl isocyanate and a trimethylphenyl carbamate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2-morpholin-4-ium-4-ylcyclohexyl) N-(2,4,6-trimethylphenyl)carbamate;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-morpholin-4-ium-4-ylcyclohexyl) N-(2,4,6-trimethylphenyl)carbamate;chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2-morpholin-4-ium-4-ylcyclohexyl) N-(2,4,6-trimethylphenyl)carbamate;chloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-morpholin-4-ium-4-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride: This compound has a similar structure but with dichlorophenyl instead of trimethylphenyl.
2-morpholin-4-ylethanethiol: Another morpholine derivative with different functional groups.
N-(2,4,6-trimethylphenyl)formamide: A compound with a similar trimethylphenyl group but different overall structure.
Uniqueness
The uniqueness of (2-morpholin-4-ium-4-ylcyclohexyl) N-(2,4,6-trimethylphenyl)carbamate;chloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
29195-00-4 |
---|---|
Molekularformel |
C20H31ClN2O3 |
Molekulargewicht |
382.9 g/mol |
IUPAC-Name |
(2-morpholin-4-ium-4-ylcyclohexyl) N-(2,4,6-trimethylphenyl)carbamate;chloride |
InChI |
InChI=1S/C20H30N2O3.ClH/c1-14-12-15(2)19(16(3)13-14)21-20(23)25-18-7-5-4-6-17(18)22-8-10-24-11-9-22;/h12-13,17-18H,4-11H2,1-3H3,(H,21,23);1H |
InChI-Schlüssel |
SISXGVIKZQKGLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)OC2CCCCC2[NH+]3CCOCC3)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.